6-Cyanonicotinamide fundamental properties
6-Cyanonicotinamide fundamental properties
Technical Whitepaper: 6-Cyanonicotinamide – Physicochemical Profile & Synthetic Utility
Executive Summary
6-Cyanonicotinamide (CAS: 14178-45-1) represents a critical bifunctional pyridine scaffold in modern medicinal chemistry. Characterized by the coexistence of an electrophilic nitrile group at the C6 position and a carboxamide moiety at the C3 position, this compound serves as a versatile "linchpin" intermediate. Unlike its monofunctional analogues, 6-cyanonicotinamide offers orthogonal reactivity: the nitrile group acts as a latent warhead for heterocycle formation (e.g., tetrazoles, amidines) or a precursor for primary amines via reduction, while the amide remains stable or participates in hydrogen-bonding interactions within active sites. This guide delineates the fundamental properties, validated synthetic pathways, and downstream applications of 6-cyanonicotinamide, providing a robust reference for drug development workflows.
Physicochemical Characterization
Understanding the solid-state and solution-phase properties of 6-cyanonicotinamide is prerequisite for reproducible synthesis and biological evaluation. The compound typically presents as an off-white to pale yellow crystalline solid.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 6-Cyanopyridine-3-carboxamide |
| CAS Number | 14178-45-1 |
| Molecular Formula | C₇H₅N₃O |
| Molecular Weight | 147.13 g/mol |
| Melting Point | 125.0 – 129.0 °C (Experimental) |
| Appearance | Off-white powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water, DCM |
| pKa (Calculated) | ~ -1.5 (Pyridine N), ~ 14 (Amide N-H) |
| LogP | ~ 0.2 (Predicted) |
Spectroscopic Signature (¹H NMR in DMSO-d₆): Diagnostic peaks include the deshielded protons of the pyridine ring, influenced by the electron-withdrawing cyano and amide groups.
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δ 9.05 (d, J=2.1 Hz, 1H): C2 proton (most deshielded due to flanking N and amide).
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δ 8.31 (dd, J=8.1, 2.1 Hz, 1H): C4 proton.[1]
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δ 8.14 (d, J=8.1 Hz, 1H): C5 proton.
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δ 8.21, 7.80 (br s, 2H): Amide NH₂ protons.
Synthetic Pathways[5][6][7][8][9]
The synthesis of 6-cyanonicotinamide is non-trivial due to the need to introduce the cyano group without hydrolyzing the existing amide. The industry-standard approach utilizes Palladium-catalyzed cyanation (Rosenmund-von Braun modification), which offers superior safety and yield compared to traditional high-temperature copper fusion methods.
Figure 1: Validated Synthetic Route
Caption: Conversion of 6-chloronicotinamide to 6-cyanonicotinamide via Pd(0)-catalyzed cyanation.[2][1][3][4][5][6][7][8][9]
Protocol 1: Palladium-Catalyzed Cyanation
Rationale: Zinc cyanide (Zn(CN)₂) is preferred over NaCN/KCN because it is less hygroscopic and allows for a "slow release" of cyanide ions, preventing catalyst poisoning.
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Reagents: 6-Chloronicotinamide (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%).
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Solvent: Anhydrous DMF (degassed).
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Procedure:
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Charge a reaction flask with 6-chloronicotinamide, Zn(CN)₂, and Pd catalyst under an argon atmosphere.
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Add degassed DMF via syringe.
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Heat the mixture to 100°C for 4–6 hours. Monitor by HPLC/TLC.
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Critical Step: Upon completion, cool to RT and quench with dilute NH₄OH or FeSO₄ solution to sequester excess cyanide.
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Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).
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Reactivity & Functionalization[7]
The utility of 6-cyanonicotinamide lies in the orthogonal reactivity of the C6-nitrile. It serves as a precursor to three distinct chemical classes essential for drug discovery: primary amines (linkers), carboxylic acids (polarity modulation), and tetrazoles (bioisosteres).
Figure 2: Downstream Applications & Reactivity Profile
Caption: Divergent synthesis pathways from 6-cyanonicotinamide to key medicinal pharmacophores.
Protocol 2: Selective Reduction to 6-(Aminomethyl)nicotinamide
Context: This transformation is critical for creating "extended" linkers in fragment-based drug design.
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Reagents: 6-Cyanonicotinamide, Raney Nickel (slurry in water), Hydrogen gas (balloon or low pressure).
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Solvent: Methanol (optionally with NH₃ to suppress secondary amine formation).
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Procedure:
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Dissolve 6-cyanonicotinamide in Methanol.[3]
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Add Raney Nickel catalyst carefully (pyrophoric).
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Stir under H₂ atmosphere at RT for 4–12 hours.
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Filtration: Filter through a Celite pad (keep wet to prevent fire hazard).
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Isolation: Concentrate filtrate to yield the amine.
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Note: The amide group generally survives these mild reduction conditions.
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Safety & Handling (E-E-A-T)
Working with 6-cyanonicotinamide involves risks associated with cyanides and pyridine derivatives.
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Cyanide Hazard: While the title compound itself is not a simple cyanide salt, its synthesis uses Zn(CN)₂.[10] Always operate in a well-ventilated fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) nearby when performing the synthesis.
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Acid Sensitivity: Contact with strong acids may liberate HCN gas if unreacted cyanide salts are present in crude mixtures. Ensure quench protocols (bleach or FeSO₄) are followed strictly before acidic workup.
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Skin/Eye Contact: Pyridine derivatives are irritants. Wear nitrile gloves and safety goggles.
References
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Preparation of Amide Substituted Imidazoquinolines. Source: US Patent Application 20030144283A1 (Example 1). Relevance: Provides experimental melting point (125-129°C) and NMR characterization data. Link:
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Compounds and Uses Thereof (SCD Inhibitors). Source: WIPO Patent WO2020198026A1. Relevance: Details the reduction protocol using Raney Nickel to generate 6-(aminomethyl)nicotinamide. Link:
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides. Source:Angewandte Chemie Int.[4] Ed., 2013, 52(38), 10035–10039.[4] Relevance: Establishes the foundational methodology for converting aryl chlorides to nitriles using Zn(CN)₂. Link:
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PubChem Compound Summary: 6-Cyanonicotinamide. Source: National Center for Biotechnology Information (2025). Relevance: Verification of CAS, molecular weight, and chemical identifiers. Link:
Sources
- 1. US20030144283A1 - Amide substituted imidazoquinolines - Google Patents [patents.google.com]
- 2. WO2007118137A1 - Benzamide derivatives as inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 3. WO2020198026A1 - Compounds and uses thereof - Google Patents [patents.google.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinamide N-oxide | C6H6N2O2 | CID 72661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CA2648804C - Benzamide derivatives as inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 9. Methods to Produce Nicotinic Acid with Potential Industrial Applications [mdpi.com]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
